

A Comparative Guide to Certified Reference Materials for N-Nitroso Lisinopril Analysis

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Compound of Interest

Compound Name: *N-Nitroso Lisinopril*

Cat. No.: *B8821601*

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For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of **N-Nitroso Lisinopril**, a potential mutagenic impurity in lisinopril active pharmaceutical ingredients (APIs) and drug products, is crucial for ensuring patient safety and regulatory compliance. This guide provides a comparative evaluation of commercially available certified reference materials (CRMs) for **N-Nitroso Lisinopril** and outlines a robust analytical methodology for its determination.

Evaluation of Commercially Available N-Nitroso Lisinopril CRMs

The selection of a high-quality CRM is fundamental to achieving accurate and reliable analytical results. While a comprehensive comparison requires access to the full Certificate of Analysis (COA) from each supplier, the following table summarizes publicly available information and key parameters for consideration when selecting a CRM.

Parameter	Supplier A (Exemplar)	Supplier B (Exemplar)	Supplier C (Exemplar)	Considerations for Selection
Product Name	N-Nitroso Lisinopril	N-Nitroso Lisinopril	N-Nitroso Lisinopril	Ensure the correct chemical entity and isomeric form are specified.
CAS Number	519175-80-5	519175-80-5	519175-80-5	Verify the CAS number matches the target analyte.
Purity (by HPLC)	>95% [1]	95.60%	>90%	Higher purity CRMs are preferable to minimize interference from related impurities. The analytical method used for purity assessment should be considered.
Certified Concentration	Typically provided on COA	Typically provided on COA	Typically provided on COA	A certified concentration with a low uncertainty is critical for accurate quantification.
Uncertainty	Typically provided on COA	Typically provided on COA	Typically provided on COA	Lower uncertainty values indicate higher

				confidence in the certified value.
Format	Neat solid	Neat solid	Neat solid	The physical form of the CRM should be suitable for the intended analytical method.
Storage Conditions	2-8 °C	2-8 °C	2-8 °C	Adherence to recommended storage conditions is essential to maintain CRM stability.
Documentation Provided	COA, ¹ H-NMR, Mass Spec, HPLC[2]	COA, HPLC, MASS, ¹ HNMR, IR, TGA	COA, ¹ H-NMR, Mass Spec, HPLC	A comprehensive data package provides greater confidence in the material's identity and purity.
Accreditation	Inquire with supplier	Inquire with supplier	Inquire with supplier	ISO 17034 accreditation for the CRM producer ensures the highest level of quality and traceability.

Note: The supplier names are presented as exemplars. Researchers should consult the specific COAs from their chosen suppliers for detailed quantitative data.

Analytical Methodology: A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Approach

The following experimental protocol is a recommended starting point for the quantification of **N-Nitroso Lisinopril** in lisinopril drug substances. This method is based on established analytical principles for nitrosamine analysis and the known chromatographic behavior of lisinopril.^{[3][4]} Method validation in the user's laboratory is essential to ensure its suitability for the intended purpose.

Sample Preparation

- Standard Solution Preparation:
 - Prepare a stock solution of the **N-Nitroso Lisinopril** CRM in a suitable solvent (e.g., methanol or diluent) at a concentration of approximately 100 µg/mL.
 - Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL.
- Sample Solution Preparation:
 - Accurately weigh approximately 50 mg of the lisinopril drug substance into a volumetric flask.
 - Dissolve and dilute to volume with the diluent to achieve a final concentration of 1 mg/mL.
 - Filter the sample solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

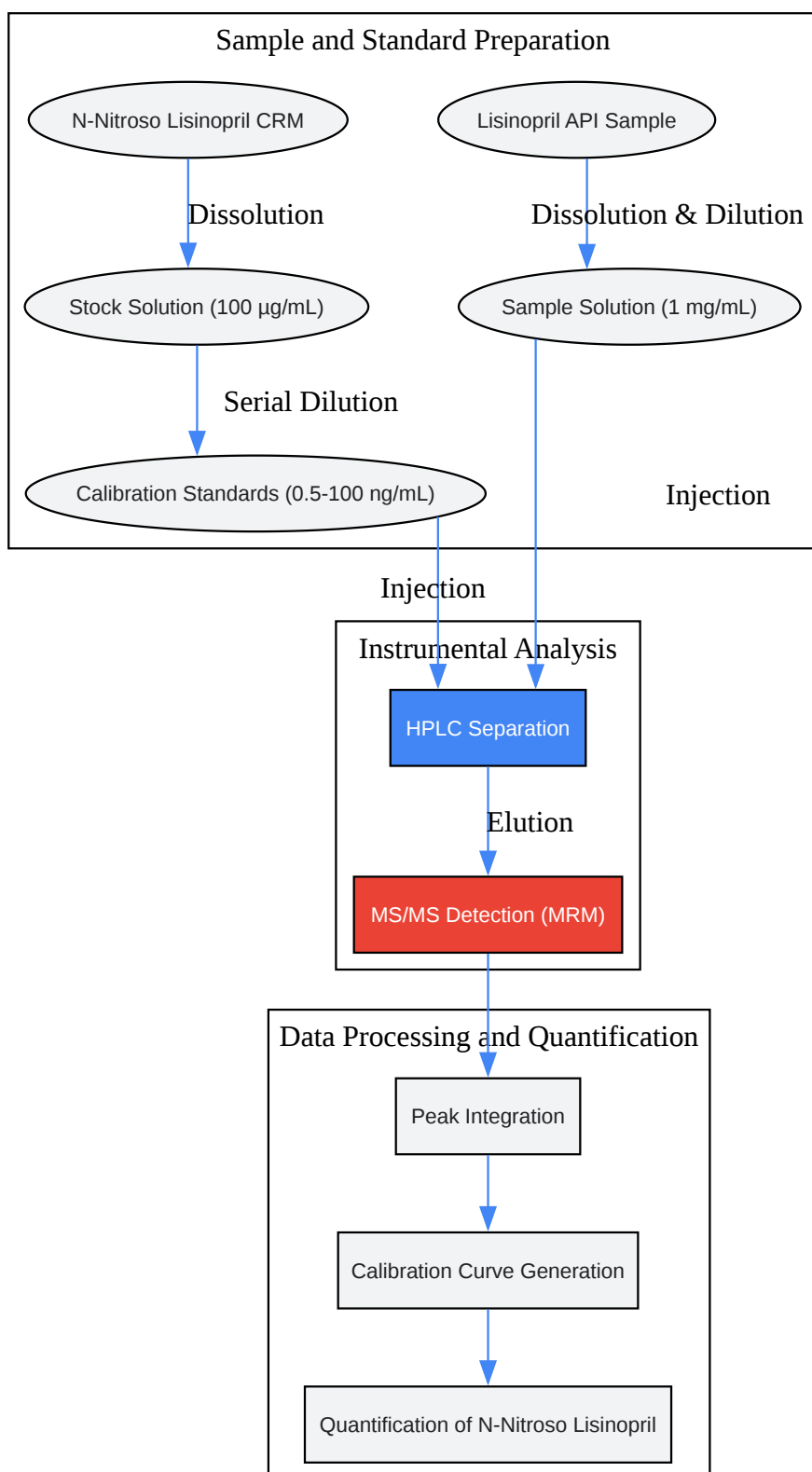
Parameter	Condition
Instrument	UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
MRM Transitions	To be determined by infusion of N-Nitroso Lisinopril standard(Proposed based on Lisinopril: Precursor Ion >435.2; Product Ions for confirmation and quantification)

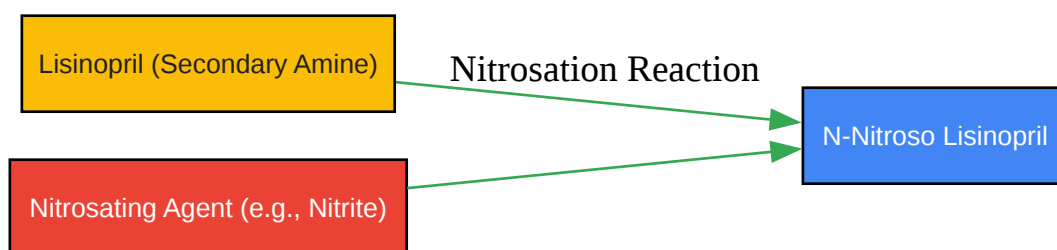
Visualizing the Workflow and Signaling Pathways

To aid in the understanding of the analytical process and the context of **N-Nitroso Lisinopril** formation, the following diagrams are provided.



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Figure 1. Experimental workflow for the quantification of **N-Nitroso Lisinopril**.



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Figure 2. Simplified formation pathway of **N-Nitroso Lisinopril**.

Conclusion

The selection of a well-characterized Certified Reference Material is paramount for the accurate quantification of **N-Nitroso Lisinopril**. Researchers should meticulously evaluate the Certificate of Analysis for parameters such as purity, certified concentration, and uncertainty. The provided HPLC-MS/MS method offers a robust starting point for method development and validation. By employing high-quality CRMs and a validated analytical method, laboratories can ensure the safety and quality of lisinopril-containing pharmaceutical products.

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